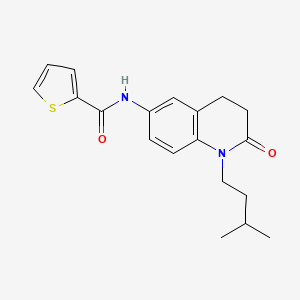

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains a thiophene ring, which is a five-membered ring containing sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-13(2)9-10-21-16-7-6-15(12-14(16)5-8-18(21)22)20-19(23)17-4-3-11-24-17/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBGVLJLDZEQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions using suitable alkyl halides.

Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate for drug development due to its potential biological activities. The unique structural features of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide may allow it to interact with specific molecular targets, potentially modulating enzyme activity or receptor binding.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, suggesting its potential use in treating infections.

- Cancer Treatment : Research suggests that the compound could have anticancer properties by targeting pathways involved in cell proliferation and survival. For instance, it may inhibit enzymes relevant to cancer progression .

Synthesis and Derivatization

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This step often involves the reaction of appropriate precursors under controlled conditions.

- Introduction of the Thiophene Ring : The thiophene moiety is incorporated through electrophilic substitution reactions or similar methodologies.

- Final Modifications : Further derivatization can enhance the compound's efficacy or selectivity against specific biological targets.

The molecular weight of this compound is approximately 344.46 g/mol, and its structural integrity is confirmed through spectroscopic techniques such as NMR and IR spectroscopy.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Enzyme Inhibition Assays : These assays help determine the compound's ability to inhibit specific enzymes linked to disease pathways.

- Receptor Binding Studies : Investigating how the compound binds to various receptors can provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core structure.

Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives, which are used in the synthesis of various organic materials.

Carboxamide Derivatives: Compounds such as N-phenylthiophene-2-carboxamide, which have similar structural features and are studied for their biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core linked to a thiophene ring, which contributes to its unique biological profile. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O2S |

| Molecular Weight | 342.45 g/mol |

| CAS Number | 946325-60-6 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.

- Receptor Modulation : It has been suggested that the compound can act as an agonist or antagonist at certain receptors, influencing cellular responses and signaling pathways.

- Signal Transduction : By affecting key signaling pathways, the compound could lead to changes in gene expression and cellular behavior.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound shows promise in inhibiting bacterial growth, particularly against Gram-positive bacteria.

- Anticancer Potential : Research suggests that it may have cytotoxic effects on certain cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the tetrahydroquinoline class. Below are notable findings relevant to understanding the potential of this compound:

Study 1: Antimicrobial Activity

A study evaluated a series of tetrahydroquinoline derivatives for their antibacterial properties. The results indicated that compounds with similar structural motifs exhibited significant activity against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis.

Study 2: Anticancer Activity

In vitro assays demonstrated that tetrahydroquinoline derivatives could induce cell cycle arrest in cancer cells. The study highlighted the importance of functional group substitutions in enhancing anticancer activity.

Study 3: Enzyme Interaction

Research focused on enzyme kinetics revealed that certain tetrahydroquinoline compounds could act as competitive inhibitors for specific enzymes involved in metabolic processes. This suggests a potential pathway for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a substituted tetrahydroquinolinone intermediate with a thiophene-2-carboxamide moiety. For example, similar compounds (e.g., compound 28 in ) were synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride to form acyl chlorides).

- Reaction with a tetrahydroquinolin-6-amine derivative under basic conditions (e.g., in THF or CH₂Cl₂ with triethylamine).

- Purification via column chromatography or recrystallization .

- Critical Note : Yield optimization often requires controlling reaction temperature and stoichiometry, as seen in analogs with 68–69% yields under reflux conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.03–8.02 ppm in ).

- High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., ESI-HRMS matching calculated values within 0.0011 Da ).

- X-ray crystallography (using SHELX programs) for absolute configuration determination, particularly for chiral analogs .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what analytical methods are critical for assessing optical purity?

- Methodological Answer : Chiral separation is achieved via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂, 100 bar). For example, enantiomers of (±)-35 (a related compound) were resolved with >99% enantiomeric excess (ee), monitored at 254 nm .

- Key Parameters :

- Retention time (RT) differences (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer).

- Optical rotation measurements ([α]D) to confirm stereochemistry (e.g., −18.0° for (S)-35 in MeOH) .

Q. What strategies are recommended for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical variations : Enantiomers (e.g., (R)- vs. (S)-35) may exhibit divergent biological activities due to target binding specificity .

- Purity discrepancies : Validate compound purity via HPLC (>99%) and control for residual solvents or byproducts .

- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) with positive controls and replicate experiments .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Perform docking studies using crystallographic data (e.g., PDB structures) to predict binding interactions.

- Optimize substituents (e.g., isopentyl chain length, thiophene substituents) to improve steric and electronic complementarity with the target.

- Validate predictions via QSAR models and iterative synthesis (e.g., modifying the tetrahydroquinolinone core as in ) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.